molecular formula CNNaSe B1498680 Selenocyanatosodium

Selenocyanatosodium

Cat. No.: B1498680
M. Wt: 127.98 g/mol
InChI Key: IBJRLHARKKQREK-UHFFFAOYSA-M
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Description

Nucleophilic Substitution Reactions

NaSeCN acts as a nucleophile in alkylation and arylation reactions. For example:

  • Formation of Selenocyanates :
    Reaction with alkyl halides (e.g., bromides, tosylates) yields organoselenocyanates:

$$
\text{R-X} + \text{NaSeCN} \rightarrow \text{R-SeCN} + \text{NaX}
$$

This method is employed to synthesize selenocyanates of amino pyrazoles, uracils, and isoxazoles, which serve as intermediates in pharmaceuticals.

  • Synthesis of Selenoethers :
    Base-catalyzed decomposition of selenocyanates generates 1,2-dialkyldiselanes:

    $$
    2 \text{R-SeCN} \xrightarrow{\text{Base}} \text{R-Se-Se-R} + 2 \text{CN}^-
    $$

    These diselanes are precursors to alkaneselenols via reduction with hypophosphorous acid.

Reaction Type Substrates Products Applications
Nucleophilic Alkylation Allylic bromides Allylic selenocyanates Antioxidant agents, enzyme inhibitors
Base-Catalyzed Diselenation Selenocyanates 1,2-Dialkyldiselanes Precursors to alkaneselenols
Reduction Diselanes Alkaneselenols Metal selenide nanoparticle modifiers

Biological and Pharmacological Applications

Sodium selenocyanate derivatives exhibit multifunctional bioactivity:

  • Anticancer Activity : Selenocyanate-functionalized pyrazoles show cytotoxicity against colon (HT-29) and lung (H1299) cancer cell lines with IC₅₀ values <12 µM.
  • Antileishmanial Properties : Derivatives inhibit Leishmania spp. with IC₅₀ values <5 µM, targeting Fe-SOD enzymes.
  • Antioxidant Capacity : Aromatic selenocyanates mitigate oxidative stress in neuronal cultures by scavenging free radicals and modulating catalase/superoxide dismutase activities.

Environmental and Industrial Relevance

Selenocyanate anions (SeCN⁻) are pollutants in wastewater from oil refineries and selenium-rich ore processing. Their remediation involves:

  • Bioprocessing : Metalloid-resistant bacteria reduce SeCN⁻ to volatile organoselenium compounds (e.g., dimethylselenide).
  • Solid-Phase Extraction : Aminopropyl-based cartridges preconcentrate SeCN⁻ from aqueous solutions, achieving factors up to 3.9.

Properties

Molecular Formula

CNNaSe

Molecular Weight

127.98 g/mol

IUPAC Name

selenocyanatosodium

InChI

InChI=1S/CHNSe.Na/c2-1-3;/h3H;/q;+1/p-1

InChI Key

IBJRLHARKKQREK-UHFFFAOYSA-M

Canonical SMILES

C(#N)[Se][Na]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : NaSeCN
  • Molecular Weight : 134.96 g/mol
  • Solubility : Highly soluble in water and polar solvents.
  • Stability : Sensitive to light and moisture; decomposes under acidic conditions to release toxic hydrogen selenide (H₂Se).

Comparison with Structurally Similar Compounds

Sodium Thiocyanate (NaSCN)

Molecular Formula : NaSCN
Molecular Weight : 81.07 g/mol

Property Selenocyanatosodium (NaSeCN) Sodium Thiocyanate (NaSCN)
Anion Composition SeCN⁻ (selenium-based) SCN⁻ (sulfur-based)
Toxicity Higher due to selenium’s toxicity Lower; widely used in industrial processes
Biological Activity Anticancer, antileishmanial Limited to non-therapeutic uses (e.g., corrosion inhibition)
Redox Reactivity Stronger oxidizing agent Moderate reactivity

Key Differences :

  • Toxicity : NaSeCN’s selenium moiety increases toxicity compared to NaSCN, limiting its therapeutic use without structural modifications .
  • Applications : NaSCN is primarily used in chemical synthesis and photography, whereas NaSeCN’s applications focus on experimental pharmacology.

Potassium Selenocyanate (KSeCN)

Molecular Formula : KSeCN
Molecular Weight : 144.08 g/mol

Property This compound (NaSeCN) Potassium Selenocyanate (KSeCN)
Cation Composition Na⁺ K⁺
Solubility in Water 98 g/100 mL (20°C) 85 g/100 mL (20°C)
Melting Point 315°C (decomposes) 350°C (stable up to decomposition)
Industrial Use Limited to niche research Used in electroplating and catalysis

Key Differences :

  • Cation Effects : Potassium’s larger ionic radius reduces solubility compared to sodium, affecting reaction kinetics in aqueous solutions.
  • Thermal Stability : KSeCN exhibits higher thermal stability, making it preferable in high-temperature industrial processes.

Comparison with Functionally Similar Compounds

Selenium Dioxide (SeO₂)

Property This compound (NaSeCN) Selenium Dioxide (SeO₂)
Chemical Class Inorganic salt Non-metal oxide
Toxicity High (acute exposure risks) Moderate (chronic exposure risks)
Applications Anticancer research Oxidizing agent in organic synthesis

Key Insight : NaSeCN’s anion provides targeted reactivity in biological systems, whereas SeO₂’s broader oxidative capacity limits its therapeutic utility.

Research Findings and Gaps

  • Anticancer Mechanisms : NaSeCN induces apoptosis in cancer cells via selenium-mediated oxidative stress, a property absent in NaSCN .
  • Synthetic Challenges : NaSeCN’s instability under acidic conditions necessitates specialized handling, unlike KSeCN or NaSCN.

Preparation Methods

The most commonly cited and traditional method for preparing potassium selenocyanate involves the direct reaction of elemental selenium with potassium cyanide in an alcoholic solvent, typically methanol or 2-propanol.

  • Procedure : A suspension of selenium powder (100 mesh) is stirred in methanol at room temperature. Potassium cyanide is added in a single portion, initiating a mild exothermic reaction that raises the temperature to about 35 °C. The selenium gradually dissolves, forming a turbid, light grey reaction mixture. After stirring for about 1 hour, the reaction mixture is filtered to remove insolubles and concentrated under reduced pressure to yield crude potassium selenocyanate. This crude product is purified by recrystallization from hot 2-propanol, producing a 2-propanol solvate that loses solvent upon drying to give pure potassium selenocyanate as a white solid.

  • Reaction conditions :

    • Solvent: Methanol or 2-propanol
    • Temperature: Ambient (~25–35 °C)
    • Reaction time: ~1 hour stirring post addition
    • Molar ratio: 1:1 potassium cyanide to selenium powder
  • Yield and purity : The process yields approximately 94% pure potassium selenocyanate after recrystallization.

Parameter Details
Selenium powder 100 mesh, 1 equiv.
Potassium cyanide 1 equiv.
Solvent Methanol or 2-propanol
Temperature Room temperature to 35 °C
Reaction time 1 hour
Yield ~94%
Product form White solid (after drying)

Nucleophilic Substitution Using Potassium Selenocyanate

Once prepared, potassium selenocyanate serves as a nucleophile in the displacement of halides (e.g., bromides) to form organic selenocyanates. This method is often used to prepare selenocyanate derivatives but also demonstrates the utility and stability of potassium selenocyanate.

  • Typical reaction : Allylic or benzylic bromides react with KSeCN in acetone or acetonitrile at room temperature or slightly elevated temperatures under inert atmosphere (nitrogen). The reaction proceeds via nucleophilic substitution, replacing bromide with the selenocyanate group.

  • Example conditions :

    • Solvent: Acetone/H2O (4:1 v/v) or acetonitrile
    • Temperature: Room temperature (25 °C)
    • Reaction time: 10 hours or overnight
    • Atmosphere: Nitrogen to prevent oxidation
  • Workup : The reaction mixture is diluted with dichloromethane, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification is typically done by chromatography.

Parameter Details
Substrate Allylic/benzylic bromide
Nucleophile Potassium selenocyanate
Solvent Acetone/H2O (4:1) or acetonitrile
Temperature 25 °C
Reaction time 10–12 hours
Atmosphere Nitrogen
Workup Extraction, drying, chromatography

Novel Preparation Using Triselenium Dicyanide In Situ Generation

A recent innovative method involves the in situ generation of triselenium dicyanide from malononitrile and selenium dioxide in dimethyl sulfoxide (DMSO). This reagent then reacts with amino pyrazole, amino uracil, or amino isoxazole derivatives to produce selenocyanates efficiently.

  • Key features :

    • Mild conditions, short reaction times (~40 minutes)
    • Good to very good yields (up to 78% isolated yield)
    • Applicable to gram-scale synthesis
    • Avoids the direct handling of potassium selenocyanate
  • Procedure :

    • Mix malononitrile and selenium dioxide in DMSO at 40 °C for 5 minutes.
    • Add the amino heterocycle substrate and stir for 30–40 minutes.
    • Monitor reaction by TLC; upon completion, add water and extract with ethyl acetate.
    • Dry organic layer, concentrate, and purify by silica gel chromatography.
Parameter Details
Reagents Malononitrile, selenium dioxide
Solvent DMSO
Temperature 40 °C
Reaction time 30–40 minutes
Yield Up to 78%
Substrates Amino pyrazole, uracil, isoxazole derivatives

Industrial-Scale and Patent-Described Method Using TMSCN and Selenium Powder

A patented method describes the preparation of a selenium cyano reagent, which can be used to prepare selenocyanates from halogenated hydrocarbons. Key aspects include:

  • Reagents : TMSCN (trimethylsilyl cyanide), selenium powder, and a pyrrolidine compound.
  • Solvents : Alcohol solvents such as methanol, ethanol, or isopropanol (preferably isopropanol).
  • Conditions :

    • Reaction temperature: 80–100 °C (preferably 90 °C)
    • Reaction time: 4 to 48 hours (preferably 12 to 24 hours)
    • Atmosphere: Inert gas (nitrogen or argon, preferably nitrogen)
    • Molar ratios: Pyrrolidine compound : selenium powder : TMSCN = 1 : (2 to 5) : (1 to 3), with a preferred ratio of 1 : 3 : 2
  • Process :

    • Mix reagents in solvent under inert atmosphere.
    • Heat and stir at 80–100 °C for the specified time.
    • After reaction completion, isolate selenocyanate by filtration and chromatography.
  • Application : This reagent is broadly applicable for selenocyanation of various halogenated hydrocarbons.

Parameter Details
Reagents TMSCN, selenium powder, pyrrolidine compound
Solvent Methanol, ethanol, or isopropanol (preferred)
Temperature 80–100 °C (preferably 90 °C)
Reaction time 4–48 hours (preferably 12–24 h)
Atmosphere Nitrogen or argon (preferably nitrogen)
Molar ratio 1 : 3 : 2 (pyrrolidine : Se : TMSCN)

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temp. (°C) Time Yield (%) Notes
Classical KCN + Se Potassium cyanide, selenium powder Methanol, 2-propanol 25–35 ~1 hour ~94 Simple, scalable, widely used
Nucleophilic substitution KSeCN, allylic/benzylic bromides Acetone/H2O, acetonitrile 25 10–12 hours High For organic selenocyanates synthesis
In situ triselenium dicyanide Malononitrile, selenium dioxide DMSO 40 30–40 minutes Up to 78 Novel, efficient, gram-scale applicable
TMSCN + Se + pyrrolidine (patent) TMSCN, selenium powder, pyrrolidine Isopropanol (preferred) 80–100 12–24 hours Not specified Industrial scale, inert atmosphere

Research Findings and Notes

  • The classical method is favored for its simplicity and high yield, but it requires handling toxic potassium cyanide and selenium powder.
  • The nucleophilic substitution method using KSeCN is a standard approach for synthesizing organic selenocyanates, demonstrating the reagent’s stability and reactivity.
  • The in situ triselenium dicyanide method offers a modern, efficient alternative that avoids direct handling of KSeCN and allows for rapid synthesis with good yields.
  • The patented method provides a controlled industrial approach with defined molar ratios and inert atmosphere conditions, suitable for large-scale production.
  • Purification generally involves filtration, extraction, and silica gel chromatography to ensure high purity.
  • Maintaining an inert atmosphere (nitrogen or argon) is critical in many methods to prevent oxidation of selenium species.

Q & A

Basic: What are the standard protocols for synthesizing Selenocyanatosodium in a laboratory setting?

Answer:
Synthesis typically involves reacting sodium hydroxide with selenocyanic acid derivatives under controlled conditions. Key steps include:

  • Reagent purification : Pre-dry sodium hydroxide to avoid hydrolysis side reactions .
  • Stoichiometric control : Use molar ratios validated in peer-reviewed studies (e.g., 1:1 NaOH:HSeCN) and monitor pH to prevent selenocyanate decomposition .
  • Isolation : Employ vacuum filtration or recrystallization in anhydrous solvents (e.g., ethanol) to minimize hygroscopicity .
  • Characterization : Include elemental analysis, FT-IR (Se-C≡N stretch ~2060 cm⁻¹), and X-ray diffraction for crystalline validation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what parameters should be reported?

Answer:

  • FT-IR : Report Se-C≡N stretching frequency and compare with literature to confirm bond integrity. Note solvent effects on peak shifts .
  • NMR (¹H/¹³C) : Use D₂O as a solvent; absence of proton signals near 2.5 ppm confirms purity (avoids Se-H byproducts) .
  • XRD : Include lattice parameters and compare with crystallographic databases (e.g., CCDC) to validate structural homogeneity .
  • Thermogravimetric Analysis (TGA) : Document thermal stability thresholds (e.g., decomposition >200°C) for storage recommendations .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?

Answer:

  • Controlled replication : Standardize solvent, temperature, and instrument calibration (e.g., NMR referencing to TMS) to isolate variables .
  • Meta-analysis : Use tools like Semantic Scholar to compare datasets, highlighting methodological differences (e.g., aqueous vs. non-aqueous synthesis) .
  • Error quantification : Apply statistical tests (e.g., ANOVA) to assess inter-laboratory variability in peak assignments .
  • Collaborative validation : Share raw data via repositories like Zenodo for independent verification .

Advanced: What strategies can optimize the yield of this compound in aqueous versus non-aqueous synthesis routes?

Answer:

  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and stirring rates in a factorial design to identify yield drivers .
  • Kinetic studies : Use in-situ Raman spectroscopy to track reaction progress and identify rate-limiting steps (e.g., selenocyanate protonation) .
  • Solvent screening : Compare aprotic solvents (DMF, THF) with aqueous systems; report yield, purity, and energy efficiency metrics .
  • Contradiction management : If literature conflicts arise, contextualize results using reaction thermodynamics (e.g., ∆G calculations) .

Basic: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:

  • Stress testing : Expose samples to humidity (40–80% RH), light (UV-Vis irradiation), and temperature cycles (-20°C to 50°C) .
  • Analytical endpoints : Monitor Se⁻² oxidation via ICP-MS and structural degradation via XRD .
  • Data tabulation : Summarize stability thresholds in a table format (e.g., degradation rates vs. RH) for clarity .

Advanced: What methodologies address the reactivity contradictions of this compound in organic vs. inorganic matrices?

Answer:

  • Computational modeling : Use DFT calculations to predict Se-C≡N bond polarization in different matrices .
  • Controlled hybridization : Synthesize hybrid materials (e.g., this compound-polymer composites) and compare reactivity via kinetic assays .
  • Cross-disciplinary validation : Integrate electrochemical data (e.g., cyclic voltammetry) with spectroscopic results to resolve mechanistic ambiguities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Toxicity mitigation : Use fume hoods for synthesis, and monitor airborne Se levels with real-time sensors .
  • Waste disposal : Neutralize residues with 10% NaHCO₃ before aqueous disposal to prevent selenide generation .
  • Documentation : Include hazard codes (e.g., GHS07) in all experimental protocols .

Advanced: How can researchers validate the purity of this compound when commercial reagents contain trace selenium oxides?

Answer:

  • Trace analysis : Employ ICP-OES or EDX to quantify Se:O ratios and correlate with synthetic batches .
  • Chromatographic separation : Use ion-exchange HPLC to isolate this compound from oxide impurities .
  • Comparative studies : Benchmark purity against in-house synthesized standards with documented characterization .

Guidance for Data Presentation

  • Tables : Include columns for experimental variables (e.g., solvent, temperature), yield (%), and purity metrics (e.g., elemental analysis %).
  • Figures : Use line graphs for kinetic data and bar charts for comparative yields. Annotate uncertainties (e.g., ±SD) .

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